Non-8-yn-1-ol

Übersicht

Beschreibung

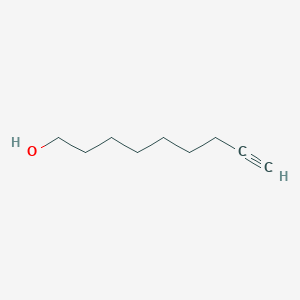

Non-8-yn-1-ol: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless liquid with a faint odor and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Non-8-yn-1-ol can be synthesized through several methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of 1-octyne followed by hydrogenation . This method involves the addition of carbon monoxide and hydrogen to 1-octyne in the presence of a cobalt or rhodium catalyst, followed by hydrogenation to yield this compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Non-8-yn-1-ol can undergo oxidation reactions to form . Common oxidizing agents include and .

Reduction: The compound can be reduced to using reducing agents such as or .

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or bromine in the presence of a catalyst.

Major Products:

Oxidation: 8-Nonynoic acid.

Reduction: 8-Nonanol.

Substitution: 8-Halo-nonynes.

Wissenschaftliche Forschungsanwendungen

Non-8-yn-1-ol has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes.

Medicine: this compound derivatives are explored for their potential pharmacological properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Wirkmechanismus

The mechanism of action of Non-8-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as cytochrome P450 , which catalyze the oxidation of the alkyne group. The compound can also participate in Michael addition reactions, where it acts as an electrophile, reacting with nucleophiles to form addition products.

Vergleich Mit ähnlichen Verbindungen

1-Octyn-3-ol: Similar structure but with the hydroxyl group on the third carbon.

1-Decyn-1-ol: Similar structure but with an additional carbon in the chain.

2-Nonyn-1-ol: Similar structure but with the triple bond on the second carbon.

Uniqueness: Non-8-yn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Biologische Aktivität

Non-8-yn-1-ol, an alkyne alcohol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a terminal alcohol group and a triple bond. Its structure allows for unique interactions with biological molecules, which may contribute to its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Anticancer Potential

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a focal point of ongoing research. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells through the activation of caspase pathways .

3. Neuroprotective Effects

Recent investigations have highlighted this compound's neuroprotective effects, particularly against oxidative stress-induced neuronal damage. Compounds derived from this compound have been shown to scavenge free radicals and reduce calcium influx in neurons, suggesting a protective role against neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:

- Hydroxyl Group : The presence of the hydroxyl group enables hydrogen bonding with biological macromolecules, enhancing its affinity for target sites.

- Triple Bond : The alkyne functionality may facilitate unique chemical reactions that alter cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.

Case Study 2: Anticancer Effects

In a laboratory setting, this compound was tested on MCF7 breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cells in treated samples compared to controls .

Data Tables

| Biological Activity | Effect | Source |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Study on S. aureus and E. coli |

| Anticancer | Induction of apoptosis | MCF7 breast cancer cell study |

| Neuroprotective | Reduction in oxidative stress | Research on neuronal cell lines |

Eigenschaften

IUPAC Name |

non-8-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCPLAOSDRPLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396693 | |

| Record name | 8-nonyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10160-28-8 | |

| Record name | 8-nonyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 8-Nonyn-1-ol in organic synthesis, and how is it typically synthesized?

A1: 8-Nonyn-1-ol serves as a key intermediate in synthesizing various organic compounds, particularly C-16 alkynic fatty acids, which exhibit potent anticancer properties []. A common synthesis route involves the isomerization of internal alkynols, like 2-nonyn-1-ol, using potassium 3-aminopropylamide (KAPA) reagent []. This method enables rapid and efficient conversion to 8-Nonyn-1-ol within minutes, achieving yields exceeding 90% [].

Q2: Can you elaborate on the use of 8-Nonyn-1-ol in pheromone synthesis, specifically for the oriental fruit moth?

A2: 8-Nonyn-1-ol plays a crucial role as a precursor in the synthesis of (Z)-8-Dodecen-1-yl acetate, the primary sex pheromone component of the oriental fruit moth (Grapholitha molesta Busck) []. Researchers utilize a multi-step synthesis pathway starting with 8-Nonyn-1-ol to produce this pheromone, which is instrumental in pest management strategies for this agricultural pest [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.